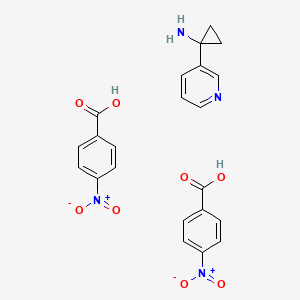
1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) is a chemical compound with the molecular formula C8H10N2·2C7H5NO4 and a molecular weight of 468.41 g/mol It is a derivative of cyclopropanamine, featuring a pyridine ring and two 4-nitrobenzoate groups
準備方法
The synthesis of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) typically involves the reaction of 1-(Pyridin-3-yl)cyclopropanamine with 4-nitrobenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the final product in high purity.
化学反応の分析
1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopropane ring, depending on the reagents and conditions used. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amine derivatives.
科学的研究の応用
1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and the nitrobenzoate groups can participate in binding interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) include other cyclopropanamine derivatives and nitrobenzoate esters. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) lies in its combination of a cyclopropane ring, a pyridine ring, and nitrobenzoate groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 1-(Pyridin-2-yl)cyclopropan-1-amine bis(4-nitrobenzoate)
- 1-(Pyridin-4-yl)cyclopropan-1-amine bis(4-nitrobenzoate)
- 1-(Pyridin-3-yl)cyclopropan-1-amine bis(3-nitrobenzoate)
These compounds can be compared based on their structural differences and the resulting variations in their chemical and biological activities.
特性
IUPAC Name |
4-nitrobenzoic acid;1-pyridin-3-ylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2C7H5NO4/c9-8(3-4-8)7-2-1-5-10-6-7;2*9-7(10)5-1-3-6(4-2-5)8(11)12/h1-2,5-6H,3-4,9H2;2*1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSMZFUWJJPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)N.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














